6-OXOLITHOCHOLIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lithocholic Acid and Bile Acid Function

Bile acids are a class of molecules produced by the liver and stored in the gallbladder. Their primary function is to aid in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . They emulsify fats, breaking them down into smaller particles that can be more easily absorbed by the intestinal lining.

Lithocholic acid is one of the secondary bile acids, meaning it is formed in the intestine by the action of gut bacteria on primary bile acids secreted by the liver .

Research on Lithocholic Acid and Gastrointestinal Diseases

Due to its detergent-like properties, lithocholic acid can be more cytotoxic (toxic to cells) than other bile acids . This has led researchers to investigate its potential role in the development of certain gastrointestinal (GI) diseases, such as:

- Inflammatory bowel disease (IBD): Some studies suggest that high levels of lithocholic acid may contribute to inflammation in the GI tract, a hallmark of IBD .

- Colon cancer: Research has explored a possible link between lithocholic acid and an increased risk of colon cancer. The theory is that its cytotoxicity may damage the DNA of colonic cells . However, more research is needed to confirm this association.

Other Areas of Research on Lithocholic Acid

Lithocholic acid is being investigated for its potential role in other areas of health and disease, including:

- Liver disease: Studies suggest that lithocholic acid may play a part in the development of liver fibrosis, a condition characterized by scarring of the liver tissue .

- Neurodegenerative diseases: Emerging research is exploring a possible connection between lithocholic acid and neurodegenerative diseases like Alzheimer's disease, although the mechanisms are not yet fully understood .

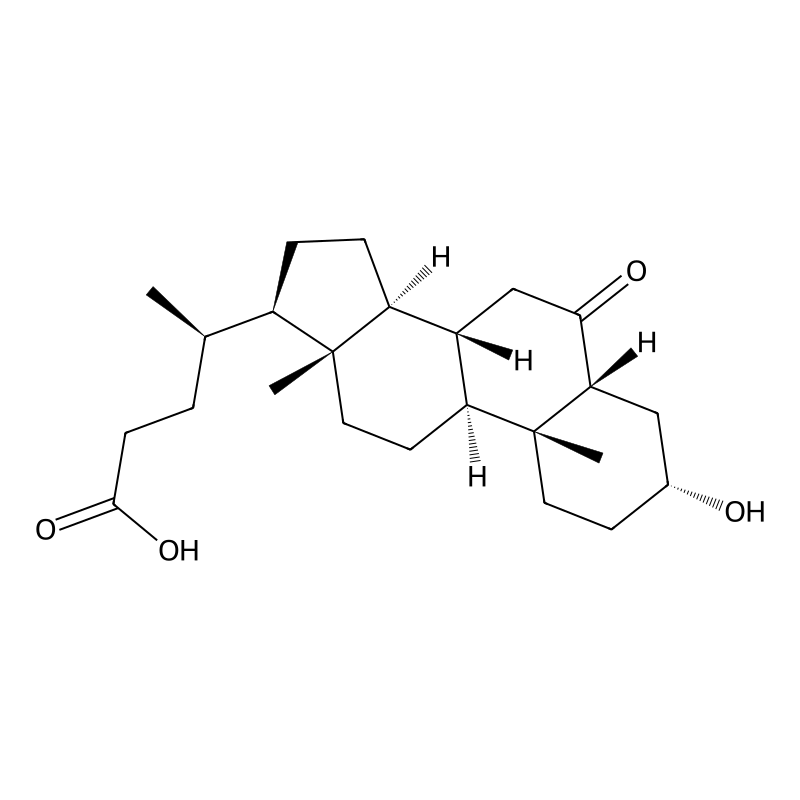

6-Oxolithocholic acid is a bile acid derivative characterized by the presence of a keto group at the sixth carbon position of the lithocholic acid structure. This compound is part of a class of bile acids that play significant roles in lipid metabolism and absorption. Bile acids are synthesized in the liver and stored in the gallbladder, where they facilitate the digestion and absorption of dietary fats in the intestine. The unique structural modification of 6-oxolithocholic acid distinguishes it from other bile acids, potentially influencing its biological activity and pharmacological properties.

Cholic acid functions primarily in the digestive system. Here's how:

- Fat digestion: Cholic acid, along with other bile acids, forms micelles in the small intestine. Micelles are microscopic aggregates with a hydrophobic core that solubilizes dietary fats and facilitates their absorption by intestinal epithelial cells.

- Cholesterol homeostasis: Cholic acid plays a role in regulating cholesterol levels by promoting cholesterol excretion from the body through bile. In the liver, cholesterol is converted into bile acids, which are then secreted into the bile. The bile acids then help to solubilize cholesterol in the intestine, leading to its excretion in feces.

The chemical behavior of 6-oxolithocholic acid involves several key reactions:

- Oxidation: The keto group at position six can participate in various oxidation-reduction reactions, often mediated by enzymes such as cytochrome P-450. This process can lead to further modifications of the bile acid structure, affecting its solubility and biological activity .

- Conjugation: Like other bile acids, 6-oxolithocholic acid can undergo conjugation with amino acids (e.g., glycine or taurine), which enhances its solubility and facilitates its transport in the bile .

- Metabolism: The compound can be metabolized by gut microbiota, leading to the formation of secondary bile acids that may have distinct physiological effects .

6-Oxolithocholic acid exhibits several biological activities:

- Cholesterol Regulation: It plays a role in regulating cholesterol levels by promoting its excretion through bile .

- Nuclear Receptor Modulation: This compound has been identified as a modulator of nuclear receptors such as RORγt (retinoic acid receptor-related orphan receptor gamma t), which is involved in immune response regulation .

- Antimicrobial Properties: Certain studies suggest that bile acids, including 6-oxolithocholic acid, may possess antimicrobial properties, potentially influencing gut health and microbiome composition .

The synthesis of 6-oxolithocholic acid can be achieved through various methods:

- Chemical Synthesis: Traditional organic synthesis methods can be employed to introduce the keto group at the sixth carbon position. This often involves multi-step synthetic pathways starting from lithocholic acid or other bile acid precursors .

- Biotransformation: Enzymatic conversion using specific microbial strains or liver enzymes can also yield 6-oxolithocholic acid from lithocholic acid through selective oxidation reactions .

- Recrystallization Techniques: Purification methods such as recrystallization can enhance the yield and purity of synthesized 6-oxolithocholic acid, facilitating subsequent applications or studies .

6-Oxolithocholic acid has several notable applications:

- Pharmaceutical Development: Due to its biological activity, it is being investigated for potential therapeutic uses in metabolic disorders and immune modulation .

- Research Tool: It serves as a valuable tool in studying bile acid metabolism and its effects on various physiological processes.

- Nutraceuticals: The compound may be explored for inclusion in dietary supplements aimed at improving lipid metabolism and gut health.

Research on interaction studies involving 6-oxolithocholic acid has revealed insights into its binding affinities with various receptors:

- RORγt Binding Studies: Recent studies have shown that 6-oxolithocholic acid can bind to RORγt with a moderate affinity, indicating its potential role as a modulator of immune responses .

- Metabolic Pathways: Investigations into how this compound interacts with enzymes involved in bile acid metabolism help elucidate its role in cholesterol homeostasis and gut microbiota modulation .

Several compounds share structural similarities with 6-oxolithocholic acid. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Lithocholic Acid | No keto group at position six | More hydrophobic; less bioactive |

| Dehydrolithocholic Acid | Lacks hydroxyl group at position three | Different metabolic pathway |

| 7-Oxolithocholic Acid | Keto group at position seven | Influences different metabolic processes |

| Chenodeoxycholic Acid | Hydroxyl groups at positions 7 and 12 | More polar; used therapeutically for gallstones |

Each of these compounds has unique properties that influence their biological activities and applications, highlighting the distinctiveness of 6-oxolithocholic acid within this class of molecules.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant